![molecular formula C20H16N6OS2 B2905673 2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903764-89-5](/img/structure/B2905673.png)
2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H16N6OS2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, which is synthesized from 2-aminothiophene and 3-chloro-6-nitro-1,2,4-triazolo[4,3-b]pyridazine. The second intermediate is 2-((1H-indol-3-yl)thio)acetic acid, which is synthesized from indole-3-thiol and chloroacetic acid. These two intermediates are then coupled together using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product.
Starting Materials
2-aminothiophene, 3-chloro-6-nitro-1,2,4-triazolo[4,3-b]pyridazine, indole-3-thiol, chloroacetic acid, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)
Reaction
Synthesis of 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol:, - 2-aminothiophene is reacted with 3-chloro-6-nitro-1,2,4-triazolo[4,3-b]pyridazine in the presence of a reducing agent such as iron powder or tin chloride to form 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-nitroso derivative., - The nitroso derivative is then reduced using a reducing agent such as sodium dithionite to form 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-amine., - The amine is then reacted with sulfur in the presence of a base such as sodium hydride or potassium carbonate to form 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol., Synthesis of 2-((1H-indol-3-yl)thio)acetic acid:, - Indole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form 2-((1H-indol-3-yl)thio)acetic acid., Coupling of the two intermediates to form the final product:, - 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol and 2-((1H-indol-3-yl)thio)acetic acid are coupled together using EDC and NHS in the presence of a base such as triethylamine or N,N-diisopropylethylamine to form the final product 2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide.
Propiedades
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS2/c27-20(12-29-17-10-21-14-5-2-1-4-13(14)17)22-11-19-24-23-18-8-7-15(25-26(18)19)16-6-3-9-28-16/h1-10,21H,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAZRGWDLHBUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

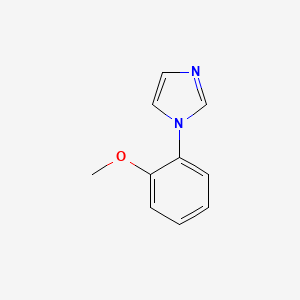
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
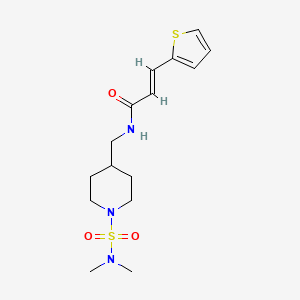
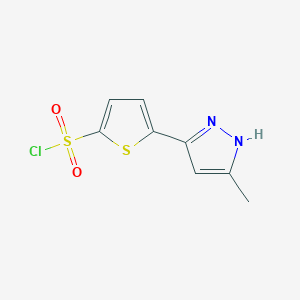
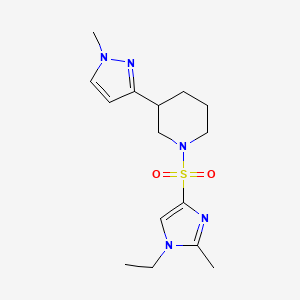
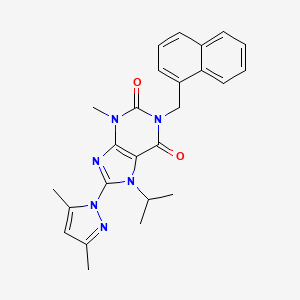
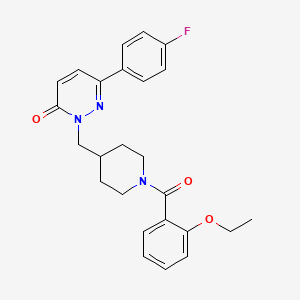
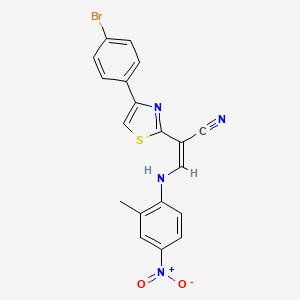
![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)
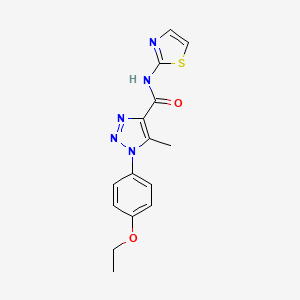
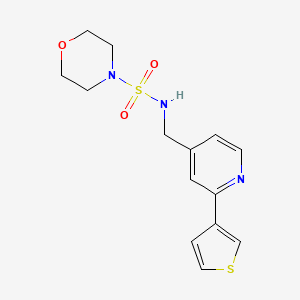
![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)
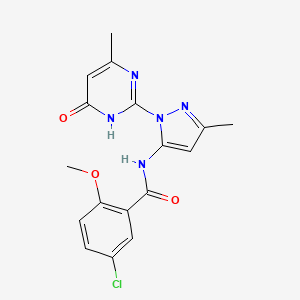
amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)